2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: is a mouthful, isn’t it? Let’s break it down. This compound belongs to the benzodiazepine family, which is well-known for its diverse pharmacological properties. Benzodiazepines often act as anxiolytics, sedatives, hypnotics, and muscle relaxants. Our specific compound here has a chlorine atom at position 7, a methyl group at position 3, and a propenyl (allyl) group at position 4. The (3S)- configuration indicates the stereochemistry of the chiral center at position 3.
Preparation Methods
Synthetic Routes::
Ring Closure Method: One common synthetic route involves cyclization of a suitable precursor. For instance, starting with a 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-2H-1,4-benzodiazepine-2,5(3H)-dione intermediate, ring closure occurs to form our target compound.
Reductive Amination: Another approach is reductive amination of a ketone precursor with an amine, followed by cyclization.
Heterocyclization: The compound can be synthesized via heterocyclization reactions involving appropriate reagents.
Industrial Production:: Industrial-scale production methods typically involve efficient and cost-effective processes. Unfortunately, specific details about large-scale synthesis of this compound are scarce in the literature.
Chemical Reactions Analysis
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group or the allyl group.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Chlorine substitution reactions are possible.
Ring Opening: Cleavage of the diazepine ring can occur under specific conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and strong acids/bases.
Major products depend on reaction conditions, but derivatives with modified substituents are typical outcomes.
Scientific Research Applications
Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.
Neuroscience: Research on their GABAergic effects and receptor interactions.
Drug Development: Exploration of novel derivatives for improved pharmacological profiles.
Mechanism of Action
Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization, and neuronal inhibition. The (3S)-stereochemistry influences receptor affinity.
Comparison with Similar Compounds
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: stands out due to its unique combination of substituents. Similar compounds include diazepam, lorazepam, and alprazolam.
Remember, chemistry is like a complex dance of atoms—sometimes intricate, sometimes dazzling.
Properties
CAS No. |
258849-89-7 |
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Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
(3S)-7-chloro-3-methyl-4-(2-methylprop-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-9(2)7-17-8-11-6-12(15)4-5-13(11)16-14(18)10(17)3/h4-6,10H,1,7-8H2,2-3H3,(H,16,18)/t10-/m0/s1 |
InChI Key |
LPXYSBDESRHYBT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
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